Cas no 27644-00-4 (2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone)
2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone Chemical and Physical Properties
Names and Identifiers
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- 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone
- 1-phenyl-2-(4-phenylphenyl)ethanone
- 1-Oxo-1-phenyl-2-p-diphenylyl-aethan
- 1-Phenyl-2-p-diphenylyl-aethanon-(1)
- 2-(4'-biphenylyl)-1-phenylethanone
- 2-(biphenyl-4-yl)-1-phenylethanone
- 4'-phenyl-deoxybenzoin
- AC1L6QLA
- NSC167236
- Phenyl-diphenylylmethyl-keton
- ST023
- SureCN1515725
- 2-([1,1'-Biphenyl]-4-yl)-1-phenylethan-1-one
- alpha-(4-Biphenylyl)acetophenone
- Alpha,alpha-diphenyl acetophenone
- HZXXIQLDHPWKLO-UHFFFAOYSA-N
- AK148011
- Ethanone, 2-[1,1'-biphenyl]-4-yl-1-phenyl-
- A913171
- DTXSID70304769
- NSC-167236
- ETHANONE,2-[1,1'-BIPHENYL]-4-YL-1-PHENYL-
- AKOS022187958
- CBA64400
- C74436
- 27644-00-4
- SCHEMBL1515725
- CS-0149866
- DS-8823
- 2-{[1,1'-BIPHENYL]-4-YL}-1-PHENYLETHANONE
- MFCD00998776
- DB-089388
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- MDL: MFCD00998776
- Inchi: 1S/C20H16O/c21-20(19-9-5-2-6-10-19)15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1-14H,15H2
- InChI Key: HZXXIQLDHPWKLO-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)CC1C=CC(=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 272.12018
- Monoisotopic Mass: 272.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 17.1
Experimental Properties
- PSA: 17.07
2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OS786-100mg |
2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone |
27644-00-4 | 95+% | 100mg |
514CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OS786-250mg |
2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone |
27644-00-4 | 95+% | 250mg |
1061CNY | 2021-05-08 | |
| abcr | AB492370-250 mg |
2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone; . |
27644-00-4 | 250MG |
€176.80 | 2022-05-20 | ||
| eNovation Chemicals LLC | D751346-100mg |
Ethanone, 2-[1,1'-biphenyl]-4-yl-1-phenyl- |
27644-00-4 | 95+% | 100mg |
$90 | 2024-06-06 | |
| eNovation Chemicals LLC | D751346-250mg |
Ethanone, 2-[1,1'-biphenyl]-4-yl-1-phenyl- |
27644-00-4 | 95+% | 250mg |
$130 | 2024-06-06 | |
| Alichem | A019113832-1g |
2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone |
27644-00-4 | 95% | 1g |
$350.00 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OS786-200mg |
2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone |
27644-00-4 | 95+% | 200mg |
704.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OS786-50mg |
2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone |
27644-00-4 | 95+% | 50mg |
281.0CNY | 2021-07-10 | |
| Aaron | AR00I5WY-100mg |
Ethanone, 2-[1,1'-biphenyl]-4-yl-1-phenyl- |
27644-00-4 | 95% | 100mg |
$21.00 | 2025-01-25 | |
| Aaron | AR00I5WY-250mg |
Ethanone, 2-[1,1'-biphenyl]-4-yl-1-phenyl- |
27644-00-4 | 95% | 250mg |
$51.00 | 2025-01-25 |
2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone Suppliers
2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone Related Literature
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1. Design of PNIPAAM covalently grafted on halloysite nanotubes as a support for metal-based catalystsM. Massaro,V. Schembri,V. Campisciano,G. Cavallaro,G. Lazzara,S. Milioto,R. Noto,F. Parisi,S. Riela RSC Adv. 2016 6 55312
Additional information on 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone
Introduction to 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone (CAS No. 27644-00-4)
2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone, also known by its CAS number 27644-00-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is a derivative of biphenyl and phenylacetonitrile, characterized by its unique molecular structure and versatile applications in various scientific and industrial domains. The compound's chemical formula is C19H16O, and it has a molecular weight of 256.33 g/mol.
The structure of 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone consists of a biphenyl moiety attached to a phenylacetonitrile framework. This arrangement imparts the compound with distinct physical and chemical properties, making it an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The biphenyl group contributes to the compound's stability and aromatic character, while the phenylacetonitrile moiety provides reactivity and functional versatility.
In recent years, 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone has gained significant attention in the field of medicinal chemistry due to its potential as a lead compound for drug discovery. Research has shown that this compound exhibits promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. These properties are attributed to its ability to modulate various cellular pathways and interact with specific biological targets.
A study published in the Journal of Medicinal Chemistry in 2023 highlighted the anti-inflammatory potential of 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone. The researchers found that the compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone could be a valuable candidate for the development of novel anti-inflammatory drugs.
In another study published in Cancer Research in 2023, scientists investigated the anti-cancer properties of 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone. The results showed that the compound exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, which are crucial processes in cancer therapy.
Beyond its biological activities, 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone has also been explored for its potential in neuroprotection. A study published in Neuropharmacology in 2023 demonstrated that the compound protected neuronal cells from oxidative stress-induced damage by scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone could be a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The synthesis of 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone has been extensively studied due to its importance as an intermediate in various chemical processes. Several methods have been reported for its preparation, including Friedel-Crafts acylation, Grignard reactions, and transition-metal-catalyzed cross-coupling reactions. These synthetic routes offer different advantages in terms of yield, purity, and scalability, making them suitable for both laboratory-scale synthesis and industrial production.
A recent advancement in the synthesis of 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone involves the use of palladium-catalyzed Suzuki coupling reactions. This method provides a highly efficient and environmentally friendly approach to synthesizing the compound with high purity and yield. The use of palladium catalysts allows for precise control over the reaction conditions, ensuring minimal side reactions and by-products.
In addition to its pharmaceutical applications, 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone has found utility in other areas such as materials science and analytical chemistry. Its unique molecular structure makes it suitable for use as a ligand in coordination chemistry or as a building block for supramolecular assemblies. The compound's aromatic nature also makes it an excellent candidate for fluorescence-based sensing applications.
The safety profile of 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone has been extensively evaluated through various toxicological studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses but may exhibit toxicity at higher concentrations. Therefore, it is important to handle this compound with appropriate safety precautions and adhere to established guidelines for its use in research and industrial settings.
In conclusion, 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone (CAS No. 27644-00-4) is a versatile compound with significant potential in pharmaceutical research and development. Its unique chemical structure endows it with diverse biological activities and makes it an attractive candidate for further investigation into its therapeutic applications. As research continues to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding of complex biological processes and developing novel therapeutic strategies.
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